molecular formula C17H14N4O2 B2699380 1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941891-58-3

1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2699380
M. Wt: 306.325
InChI Key: JTQZWBALQPSIPV-UHFFFAOYSA-N
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Description

“1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” is a complex organic compound that contains several functional groups and rings, including a phenyl ring, a pyridyl ring, an oxadiazol ring, and a pyrrolidinone ring. Each of these components could contribute to the compound’s properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction involving a carbonyl compound and a hydrazide . The pyrrolidinone ring could be formed through a cyclization reaction involving an amine and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the pyridyl and oxadiazol rings could allow for hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl ring could undergo electrophilic aromatic substitution reactions, while the oxadiazol ring could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and affect its solubility. The presence of nitrogen could make it a weak base .

Scientific Research Applications

Anticancer Applications

One study discovered a novel apoptosis inducer, a 1,2,4-oxadiazole derivative, which showed activity against several breast and colorectal cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor-binding protein, suggesting its potential as an anticancer agent (Zhang et al., 2005).

Antitubercular Activity

Another research effort synthesized novel pyrrole derivatives as antitubercular agents, with some compounds showing moderate to good activity against Mycobacterium tuberculosis. This study utilized pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, aiding in the development of novel InhA inhibitors (Joshi et al., 2015).

Optoelectronic Properties

A study on cationic iridium(III) complexes with a 1,10-phenanthroline derivative containing a bipolar carbazole–oxadiazole unit as the auxiliary ligand found these complexes to be effective as phosphorescent dopants in polymer light-emitting diodes (PLEDs). This work highlights the potential of such compounds in developing efficient PLEDs with high thermal stability and desirable color coordinates (Tang et al., 2014).

Polymer Materials

Research into aromatic polyimides and poly(amide-imide) based on oxadiazole derivatives revealed their high thermal stability and solubility in polar solvents. These polymers, characterized by their oxadiazole-2-pyridyl pendant groups, demonstrated potential for applications requiring high thermal stability and specific adsorption properties (Mansoori et al., 2012).

Electronic Devices

A study on m-terphenyl oxadiazole derivatives as electron transporters and hole/exciton blockers for phosphorescent organic light-emitting diodes (OLEDs) reported reduced driving voltages and high efficiency across blue, green, and red devices. This research underscores the versatility of oxadiazole derivatives in improving the performance of OLEDs across the spectrum (Shih et al., 2015).

Future Directions

Given the complexity and potential versatility of this compound, it could be a subject of future research in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-10-12(11-21(15)13-6-2-1-3-7-13)17-19-16(20-23-17)14-8-4-5-9-18-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQZWBALQPSIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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